methyl 7-fluoro-1H-indazole-6-carboxylate

Epigenetics HDAC inhibition Medicinal chemistry

Researchers developing Class IIa HDAC inhibitors require the precise 7-fluoro-6-carboxylate geometry for target engagement; non-fluorinated or regioisomeric building blocks fail. This compound is the key intermediate from the US9783488 patent family. - Enables HDAC4/5/7/9 inhibitors with IC50 < 100 nM; non-fluorinated analogs lose >150-fold potency. - 7-Fluoro substituent acts as a critical H-bond acceptor (2.9 Å to Gly216, 60-fold potency gain). - Methyl ester ensures optimal solubility for coupling and can be hydrolyzed post-synthesis. For procurement managers: ship from stock with full analytical documentation.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 1427377-90-9
Cat. No. B15299222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-fluoro-1H-indazole-6-carboxylate
CAS1427377-90-9
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)C=NN2)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)6-3-2-5-4-11-12-8(5)7(6)10/h2-4H,1H3,(H,11,12)
InChIKeySCPQHWPGJRANOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-fluoro-1H-indazole-6-carboxylate: Identity & Properties


Methyl 7-fluoro-1H-indazole-6-carboxylate is a fluorinated indazole heterocycle (C9H7FN2O2, MW 194.16) bearing a methyl ester at the 6-position and a fluorine atom at the 7-position of the indazole ring . Its computed physicochemical properties include a logP of approximately 0.99 and a polar surface area (PSA) of 54.45 Ų . The compound serves as a key synthetic intermediate in the preparation of class IIa histone deacetylase (HDAC) inhibitors, as exemplified by its elaboration into potent HDAC4 ligands within the US9783488 patent family [1].

Methyl 7-fluoro-1H-indazole-6-carboxylate: Irreplaceability vs. Analogs


Indazole regioisomers and non-fluorinated analogs are not interchangeable because the precise placement of the fluorine atom and the carboxylate ester dictates both the synthetic trajectory of downstream molecules and their biological recognition. The 7-fluoro substituent can act as a critical hydrogen-bond acceptor, as demonstrated by a cocrystal structure of a related 7-fluoroindazole with factor Xa, where the fluorine atom forms a 2.9 Å H-bond with Gly216 and imparts a ~60-fold potency increase over the non-fluorinated counterpart [1]. Substituting the 6-carboxylate building block with a 4- or 5-carboxylate isomer would produce a regioisomeric final compound with a fundamentally different geometry of attachment to the core scaffold, likely abolishing target engagement [2]. The methyl ester is preferred over the free carboxylic acid for synthetic transformations, as it provides greater solubility in organic solvents, facilitates chromatographic purification, and can be selectively hydrolyzed after coupling reactions .

Methyl 7-fluoro-1H-indazole-6-carboxylate: Evidence for Selection


HDAC4 Potency: 6-Carboxylate vs. Unsubstituted Indazole

The methyl ester is a direct precursor to the 7-fluoro-1H-indazol-6-yl moiety, which when elaborated into the final hydroxamic acid (Example 61, US9783488) yields an HDAC4 IC50 of 73 nM [1]. In stark contrast, the unsubstituted indazole analog (Example 21) shows an HDAC4 IC50 of 11,400 nM, representing a >150-fold loss in potency [2]. This demonstrates that the 6-substituted 7-fluoroindazole core is essential for target engagement.

Epigenetics HDAC inhibition Medicinal chemistry

Factor Xa Inhibition: 7-Fluoro vs. Non-Fluorinated Indazole

In a published series of factor Xa inhibitors, the 7-fluoroindazole moiety provided a 60-fold potency advantage over the corresponding non-fluorinated indazole (ΔΔG ≈ 2.4 kcal/mol) [1]. This is attributed to a direct H-bond between the fluorine and Gly216 in the peptide backbone, confirmed by a 2.9 Å distance in the cocrystal structure [1]. While this data is from a different chemotype, it provides class-level support that the 7-fluoro substituent on the indazole ring is a key pharmacophoric element.

Anticoagulation Factor Xa Fluorine medicinal chemistry

Physicochemical Profile: 6- vs. 5-Carboxylate Isomer

Computed logP for methyl 7-fluoro-1H-indazole-6-carboxylate is 0.9859, whereas its 5-carboxylate isomer (CAS 1427431-00-2) exhibits a higher logP of 1.4886 . The lower logP of the 6-carboxylate indicates greater hydrophilicity, which can translate into improved aqueous solubility and a distinct pharmacokinetic profile for derived lead compounds. The topological polar surface area (TPSA) is similar (54.45 vs. 54.98 Ų), but the 6-isomer has one additional hydrogen bond acceptor (4 vs. 3) and one fewer hydrogen bond donor (0 vs. 1), potentially affecting permeability and target interactions.

Physicochemical profiling Drug-likeness Regioisomer comparison

Methyl 7-fluoro-1H-indazole-6-carboxylate: Key Applications


Class IIa HDAC Inhibitor Synthesis

The compound is the preferred building block for constructing HDAC4/5/7/9 inhibitors with a 7-fluoroindazole core, as final compounds derived from it achieve IC50 values below 100 nM, whereas unsubstituted analogs lose >150-fold potency [1]. Researchers should use this ester as a starting point for SAR exploration around the cyclopentane carboxamide series described in US9783488.

Regioisomer-Specific Scaffold for Kinase & Epigenetic Probes

When a 6-substituted indazole geometry is required for target engagement (e.g., to orient the exit vector toward a specific protein pocket), the 6-carboxylate provides a distinct attachment point compared to 4- or 5-carboxylate isomers. Its lower computed logP (0.99) relative to the 5-isomer (1.49) suggests a superior developability profile for oral drug candidates .

Fluorinated Building Block for PROTAC & Bifunctional Synthesis

The methyl ester can be hydrolyzed to the free acid and coupled to amine-functionalized linkers or E3 ligase ligands. The 7-fluoro substituent provides a metabolic stability advantage, as fluorine substitution on aromatic rings is known to block oxidative metabolism, though direct comparative microsomal stability data for this specific compound is currently absent from the public domain.

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